molecular formula C10H13ClF3N B2674588 2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride CAS No. 2260932-92-9

2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride

Cat. No.: B2674588
CAS No.: 2260932-92-9
M. Wt: 239.67
InChI Key: MSMDABRVGMMWCC-UHFFFAOYSA-N
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Description

2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl. It is known for its unique structural features, including the presence of a trifluoromethyl group and an isopropyl group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylaniline and trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Reaction Steps: The trifluoromethylation of 2-isopropylaniline is achieved through a nucleophilic substitution reaction, resulting in the formation of 2-Propan-2-yl-5-(trifluoromethyl)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of starting materials and reagents.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, reaction time, and purification steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-(trifluoromethyl)aniline: Similar structure but without the hydrochloride salt.

    2-Propan-2-yl-4-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group in a different position.

    2-Propan-2-yl-5-(difluoromethyl)aniline: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydrochloride salt, which confer distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves solubility and handling.

Properties

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(5-9(8)14)10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMDABRVGMMWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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